N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
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Scientific Research Applications
Selective and Orally Efficacious Inhibitors
Research has identified derivatives of the specified compound as potent and selective inhibitors of specific kinases, showcasing their utility in targeting the Met kinase superfamily. These derivatives have demonstrated complete tumor stasis in certain carcinoma models following oral administration, leading to advancements into phase I clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Synthesis of Fluorocontaining Derivatives
Fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized, indicating a methodological advancement in the development of such compounds. These derivatives offer potential for further chemical modification and exploration of their biological activities (Eleev et al., 2015).
Cytotoxic Activity Against Cancer Cells
Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2014).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have also been explored for their dual activity as anticancer and anti-5-lipoxygenase agents. These studies highlight the multifaceted applications of such derivatives in both cancer therapy and the treatment of inflammatory conditions (Rahmouni et al., 2016).
Potassium-Competitive Acid Blockers
Another domain of application is in the development of potassium-competitive acid blockers (P-CABs). Derivatives with specific substitutions have shown strong inhibition of H+/K+-ATPase and potent in vivo activity, marking them as interesting candidates for further development as P-CABs (Palmer et al., 2007).
Mechanism of Action
Target of Action
The compound contains a pyrazolo[3,4-b]pyridine core, which is a heterocyclic structure found in many biologically active compounds . This core might interact with various biological targets, but without specific studies, it’s hard to identify the exact targets and their roles.
Biochemical Pathways
Without specific studies, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to exhibit diverse biological activities, suggesting they might affect multiple biochemical pathways .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-12-17-18(26)16(20(27)23-14-9-7-13(21)8-10-14)11-22-19(17)25(24-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKNPDJSDMWAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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